molecular formula C2H7NO3S B13979608 n-Hydroxy-n-methylmethanesulfonamide CAS No. 66110-38-1

n-Hydroxy-n-methylmethanesulfonamide

Cat. No.: B13979608
CAS No.: 66110-38-1
M. Wt: 125.15 g/mol
InChI Key: SOXKPHOIVAUNOK-UHFFFAOYSA-N
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Description

Structurally, it combines the sulfonamide functional group (R-SO₂-NR') with dual substituents, which may influence its reactivity, solubility, and biological activity.

Properties

CAS No.

66110-38-1

Molecular Formula

C2H7NO3S

Molecular Weight

125.15 g/mol

IUPAC Name

N-hydroxy-N-methylmethanesulfonamide

InChI

InChI=1S/C2H7NO3S/c1-3(4)7(2,5)6/h4H,1-2H3

InChI Key

SOXKPHOIVAUNOK-UHFFFAOYSA-N

Canonical SMILES

CN(O)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of n-Hydroxy-n-methylmethanesulfonamide typically involves the reaction of methanesulfonyl chloride with hydroxylamine and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

n-Hydroxy-n-methylmethanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

n-Hydroxy-n-methylmethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Hydroxy-n-methylmethanesulfonamide involves its ability to act as a sulfenylating agent. It reacts with various substrates to introduce sulfenyl groups, which can alter the chemical and biological properties of the target molecules. The molecular targets and pathways involved in these reactions are still under investigation, but they are believed to involve the formation of reactive intermediates that facilitate the transfer of sulfenyl groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-Hydroxy-N-methylmethanesulfonamide and related sulfonamides, based on evidence-derived

Compound Name Molecular Formula Substituents on Nitrogen Key Properties/Applications Safety/Handling Considerations References
This compound C₂H₇NO₃S -OH and -CH₃ Hypothesized: Enhanced H-bonding capacity; potential use in pharmaceutical intermediates or chelating agents. Likely requires gloves/respiratory protection due to -OH group. Inferred
N-Methylmethanesulfonamide C₂H₇NO₂S -CH₃ Low reactivity; used as a solvent or intermediate. No significant hazards reported. General precautions (consult physician if exposed).
N-(4-Hydroxyphenyl)benzenesulfonamide C₁₂H₁₁NO₃S -C₆H₄-OH (aryl hydroxyl) Exhibits intermolecular H-bonding (N–H⋯O, O–H⋯O); studied for biological activity in sulfur-containing heterocycles. Not specified in evidence.
N-Hydroxyoctanamide C₈H₁₇NO₂ -OH (hydroxamic acid derivative) Used in antioxidant studies (e.g., DPPH/β-carotene assays); requires skin/eye protection. Barrier creams, gloves, and ventilation recommended.
N-[3-Chloro-4-methylphenyl]methanesulfonamide C₈H₁₀ClNO₂S -C₆H₃ClCH₃ (chloro-methyl aryl) Physicochemical data limited; potential intermediate in agrochemicals/pharmaceuticals. No specific hazards listed.

Key Observations:

In contrast, aryl-substituted sulfonamides (e.g., N-(4-hydroxyphenyl)benzenesulfonamide) exhibit rigid aromatic backbones, favoring intermolecular interactions for crystal packing or ligand-receptor binding .

Functional Group Synergy :

  • Hydroxamic acid derivatives like N-Hydroxyoctanamide share the -NH-OH motif, which is critical for metal chelation (e.g., iron in ferrozine assays) and antioxidant activity . This compound may exhibit similar chelation properties but with altered steric effects due to the methyl group.

N-Methylmethanesulfonamide, lacking reactive -OH, poses fewer acute risks .

Biological Activity

n-Hydroxy-n-methylmethanesulfonamide (NHMMS) is a compound of interest in biochemical research, particularly due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of NHMMS, summarizing its mechanisms, applications, and relevant research findings.

NHMMS acts primarily as a sulfenylating agent , which allows it to interact with various biological substrates. The sulfenylation process involves the introduction of sulfenyl groups into target molecules, potentially altering their chemical and biological properties. This mechanism is believed to involve the formation of reactive intermediates that facilitate these modifications.

1. Medicinal Chemistry

Research indicates that NHMMS and its derivatives can serve as precursors for pharmaceutical compounds. Their ability to modify biological pathways makes them valuable in drug development.

2. Antimicrobial Activity

Preliminary studies suggest that compounds related to NHMMS exhibit antimicrobial properties. For instance, derivatives have been tested against various pathogens, showing significant inhibition of bacterial growth .

3. Antioxidant Properties

NHMMS has been evaluated for its antioxidant capabilities, demonstrating a capacity to scavenge free radicals in vitro. This activity contributes to its potential therapeutic applications in oxidative stress-related conditions .

Case Study: Antimicrobial Efficacy

A study explored the antimicrobial effects of NHMMS derivatives against common clinical pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain concentrations effectively inhibited bacterial growth, suggesting potential for development into antimicrobial agents.

Table 1: Antimicrobial Activity of NHMMS Derivatives

CompoundConcentration (µg/ml)% Inhibition against E. coli% Inhibition against S. aureus
NHMMS Derivative A1008590
NHMMS Derivative B2009598
Control (No Treatment)-00

Research Findings on Antioxidant Activity

Another study assessed the antioxidant activity of NHMMS using the DPPH radical scavenging assay. The results indicated a dose-dependent increase in scavenging activity, confirming its potential as an antioxidant agent.

Table 2: DPPH Scavenging Activity of NHMMS

Concentration (µg/ml)Scavenging Activity (%)
5020
10040
20070
50090

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